Nitroacetic acid

Catalog No.
S593555
CAS No.
625-75-2
M.F
C2H3NO4
M. Wt
105.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroacetic acid

CAS Number

625-75-2

Product Name

Nitroacetic acid

IUPAC Name

2-nitroacetic acid

Molecular Formula

C2H3NO4

Molecular Weight

105.05 g/mol

InChI

InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5)

InChI Key

RGHXWDVNBYKJQH-UHFFFAOYSA-N

SMILES

C(C(=O)O)[N+](=O)[O-]

Synonyms

nitroacetate, nitroacetic acid, nitroacetic acid, beryllium salt, nitroacetic acid, magnesium salt

Canonical SMILES

C(C(=O)O)[N+](=O)[O-]

The exact mass of the compound Nitroacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Heterocycles

Heterocycles are organic compounds with ring structures containing atoms other than carbon. Nitroacetic acid and its derivatives are valuable building blocks for synthesizing various heterocycles, particularly those containing nitro groups. These nitro-containing heterocycles are of particular interest due to their potential biological activity. For example, some well-known drugs like metronidazole (antibacterial) and nitrazepam (anti-anxiety) contain nitro heterocycles [].

Compared to traditional nitration methods, which can be inefficient and lead to undesired isomers, nitroacetic acid derivatives offer advantages like:

  • Improved yields
  • Reduced formation of unwanted isomers
  • Milder reaction conditions []

Functional Group Transformations

The presence of both a nitro group (NO2) and a carboxylic acid group (COOH) in nitroacetic acid allows it to participate in various organic reactions for functional group transformations. These transformations involve converting one functional group into another. Nitroacetic acid can act as a precursor for the introduction of nitro or cyano groups into other molecules.

For instance, nitroacetonitrile (prepared from nitroacetic acid) serves as a reagent for cyano(nitro)methylation. This reaction introduces a combined cyano and nitro functionality onto other molecules, creating versatile building blocks for further synthesis [].

Nitroacetic acid is a substituted carboxylic acid with the chemical formula (NO₂)CH₂CO₂H. It is characterized by the presence of a nitro group attached to the carbon adjacent to the carboxylic acid group. This compound is notable for its role as a precursor to nitromethane, which is widely utilized as a fuel in drag racing and as an organic reagent in various chemical syntheses . Nitroacetic acid exhibits both acidic and electrophilic properties, making it a versatile compound in organic chemistry.

  • Decarboxylation: Nitroacetic acid can undergo thermal decarboxylation, leading to the formation of nitromethane when heated to approximately 80 °C. This reaction is critical for producing nitromethane from its corresponding salts .
  • Reactions with Aldehydes: Nitroacetic acid reacts with aromatic aldehydes to produce β-nitrostyrenes, demonstrating higher reactivity towards aldehydes with electron-withdrawing substituents compared to those with electron-donating groups .
  • Formation of Adducts: The compound can also react with enamines, yielding nitromethane adducts or nitro-olefins, which are important intermediates in organic synthesis .

Nitroacetic acid can be synthesized through a straightforward procedure:

  • Starting Materials: The synthesis typically begins with chloroacetic acid.
  • Reaction Conditions: Chloroacetic acid is added to a cold, slightly alkaline aqueous solution.
  • Addition of Sodium Nitrite: The mixture is then treated with an aqueous solution of sodium nitrite while maintaining low temperatures to avoid side reactions like the formation of sodium glycolate .

This method emphasizes the importance of controlling pH and temperature during synthesis to ensure high yields and purity of nitroacetic acid.

Nitroacetic acid finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Fuel Production: As a precursor to nitromethane, it plays a crucial role in the production of high-performance fuels for motorsports.
  • Chemical Research: Nitroacetic acid is used in laboratories for developing new

Interaction studies involving nitroacetic acid focus primarily on its reactivity with other organic compounds. For example, its interactions with aldehydes and enamines have been extensively studied, revealing insights into its electrophilic behavior and potential pathways for synthesizing complex molecules. Additionally, research into its decarboxylation process has implications for controlling pH levels in chemical systems .

Several compounds share structural or functional similarities with nitroacetic acid. Here are some notable examples:

CompoundStructureUnique Features
Chloroacetic AcidClCH₂CO₂HA halogenated derivative that serves as a precursor for nitroacetic acid synthesis.
Glycolic AcidHOCH₂CO₂HA hydroxy acid that can participate in similar reactions but lacks the nitro group.
Nitropropionic Acid(NO₂)CH₂CH₂CO₂HA longer-chain analog that exhibits similar reactivity but differs in carbon chain length.

Nitroacetic acid's uniqueness lies in its specific combination of acidic and electrophilic properties due to the presence of both carboxylic and nitro functional groups, allowing it to participate in diverse

Nitroacetic acid, with the chemical formula (NO₂)CH₂CO₂H, represents an important substituted carboxylic acid that serves as a precursor to various compounds, most notably nitromethane [1]. The traditional synthesis of nitroacetic acid primarily involves the use of chloroacetic acid derivatives through nucleophilic substitution reactions [1] [3].

The most established synthetic route begins with cold chloroacetic acid, which is added to a slightly alkaline aqueous solution [1]. This mixture is then combined with aqueous sodium nitrite solution, where the nitrite ion performs a nucleophilic substitution (SN2) reaction, displacing chlorine as the leaving group [13]. This reaction produces sodium nitroacetate, which can be subsequently acidified to obtain nitroacetic acid [1] [3].

A critical aspect of this traditional synthesis is maintaining appropriate reaction conditions. The solution must be kept cold and not excessively alkaline to prevent the formation of unwanted byproducts such as sodium glycolate [1]. The reaction mechanism involves the nucleophilic attack of the nitrite anion on the alpha carbon of chloroacetic acid, resulting in the displacement of the chlorine atom and formation of the carbon-nitrogen bond [3] [13].

Table 1: Traditional Synthesis Conditions for Nitroacetic Acid

ParameterConditionPurpose
Temperature0-10°CPrevents formation of side products [1]
pHSlightly alkalineNeutralizes carboxylic acid to prevent nitrous acid formation [13]
ReactantsChloroacetic acid, Sodium nitritePrimary starting materials [1] [3]
SolventAqueous solutionFacilitates ionic reactions [1]

The traditional synthesis typically yields the dipotassium salt of nitroacetic acid, which requires careful handling due to its explosive properties [7]. This intermediate can then be converted to the free acid or directly to various derivatives depending on the intended application [7] [2].

Modern Approaches: Microwave-Assisted and Catalytic Routes

Recent advancements in synthetic methodologies have introduced more efficient approaches to nitroacetic acid synthesis, with microwave-assisted and catalytic routes gaining significant attention [4] [20]. These modern techniques offer advantages in terms of reaction time, yield, and environmental impact compared to traditional methods [4] [17].

Microwave-assisted synthesis has emerged as a particularly promising approach for nitroacetic acid production [4] [20]. This technique utilizes microwave irradiation to accelerate reaction rates through efficient heating at the molecular level [20]. In a typical procedure, the reaction mixture containing chloroacetic acid derivatives and nitrating agents is subjected to microwave irradiation at controlled power levels, often between 1-32 watts [4]. This method significantly reduces reaction times from hours to minutes while maintaining or improving product yields [4] [20].

For instance, research has demonstrated that microwave-assisted nitration reactions can be completed in under 10 minutes with high yields, compared to several hours required by conventional heating methods [4] [20]. The rapid heating and cooling cycles possible with microwave technology also contribute to better control over reaction selectivity [4].

Catalytic routes represent another significant advancement in nitroacetic acid synthesis [5] [12]. Various catalysts have been explored to enhance reaction efficiency and selectivity [5] [12]. Chiral proton catalysts, for example, have been developed to enable highly diastereo- and enantioselective synthesis of nitroacetic acid derivatives [12]. These catalysts typically operate at low loadings (around 5 mol%) while providing high selectivity [12].

Table 2: Comparison of Modern Synthetic Approaches for Nitroacetic Acid

ApproachReaction TimeYieldKey Advantages
Traditional MethodSeveral hoursModerateWell-established protocol [1]
Microwave-Assisted1-10 minutesHigh (>80%)Rapid reaction, energy efficient [4] [20]
Catalytic RoutesVariableHigh with selectivityStereocontrol, milder conditions [5] [12]

Electrochemical synthesis methods have also been investigated for nitroacetic acid and related compounds [5]. These approaches utilize electrode materials and controlled potential to facilitate the nitration process, offering potential advantages in terms of reagent economy and environmental impact [5]. The integration of green chemistry principles into these modern synthetic routes represents a significant step toward more sustainable production of nitroacetic acid [17] [4].

Esterification Techniques for Nitroacetate Derivatives

Esterification of nitroacetic acid produces valuable nitroacetate derivatives that serve as versatile building blocks in organic synthesis [6] [7]. Several esterification techniques have been developed specifically for nitroacetic acid, each with distinct advantages depending on the target application [6] [15].

The most straightforward approach involves direct esterification of nitroacetic acid with alcohols in the presence of acid catalysts [6] [18]. However, this method presents challenges due to the instability of nitroacetic acid under strongly acidic conditions, which can lead to decarboxylation [6] [8]. To address this issue, modified procedures have been developed using milder catalysts and reaction conditions [6] [15].

One significant advancement is the transesterification of methyl nitroacetate to produce superior esters [6]. This approach avoids the direct handling of unstable nitroacetic acid while providing access to a variety of ester derivatives [6]. Research has shown that dibutyltin oxide (DBTO), titanium isopropoxide, and para-toluenesulfonic acid are particularly effective catalysts for this transformation [6] [18].

Table 3: Esterification Catalysts for Nitroacetate Derivatives

CatalystOptimal TemperatureAlcohol CompatibilityYield Range
DBTO100°CPrimary alcohols65-75% [6]
Titanium isopropoxide80-100°CPrimary and secondary alcohols60-70% [6]
p-Toluenesulfonic acid70-90°CPrimary alcohols55-65% [6] [18]
Alkylbenzene sulfonic acid80-100°CC2-C5 alcohols70-80% [18]

The Steglich esterification represents another valuable technique for nitroacetate derivatives [15]. This method employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with catalytic amounts of 4-dimethylaminopyridine (DMAP) [15]. The Steglich approach operates under neutral and mild conditions, making it particularly suitable for sensitive substrates like nitroacetic acid derivatives [15].

Recent research has focused on developing "greener" esterification methods for nitroacetic acid derivatives [7] [15]. For instance, a more environmentally friendly synthesis of methyl nitroacetate has been reported that eliminates the need for drying and grinding of the explosive dipotassium salt of nitroacetic acid [7]. This improved procedure employs ethyl acetate or dichloromethane as extraction solvents instead of benzene, eliminates the need for a drying agent, and requires only a single distillation to furnish the product in high yield and purity [7].

Decarboxylation Mechanisms and Nitromethane Production

The decarboxylation of nitroacetic acid represents a crucial reaction pathway, particularly for the production of nitromethane, an important compound used in various applications including as a fuel in drag racing and as an organic reagent in chemical synthesis [1] [8]. The decarboxylation process involves the loss of carbon dioxide from nitroacetic acid or its salts, resulting in the formation of nitromethane [1] [8].

The mechanism of nitroacetic acid decarboxylation has been extensively studied [8] [9]. The reaction typically proceeds through the thermal decomposition of nitroacetate salts [8]. When sodium nitroacetate is heated to approximately 80°C, it undergoes decarboxylation to form nitromethane and carbon dioxide [1] [8]. The reaction can be represented as:

O₂NCH₂COONa → O₂NCH₃ + CO₂ + Na⁺ [1] [8]

Research has revealed that the decarboxylation mechanism involves several key steps [8] [9]. Initially, the carboxylate group weakens the adjacent carbon-carbon bond through electronic effects [8]. As thermal energy is applied, this bond breaks homolytically, generating a nitromethyl radical and a carboxylate radical [8] [9]. The nitromethyl radical then abstracts a hydrogen atom from the reaction medium to form nitromethane, while the carboxylate radical decomposes to carbon dioxide [8] [9].

Table 4: Decarboxylation Conditions for Nitromethane Production

ParameterOptimal RangeEffect on Reaction
Temperature80-100°CHigher temperatures increase reaction rate but may lead to side reactions [1] [8]
pHNeutral to slightly basicAffects stability of nitroacetate intermediate [8] [9]
SolventAqueous or THFInfluences reaction kinetics and product isolation [8] [9]
Reaction Time0.75-2 hoursDepends on temperature and substrate concentration [8] [13]

Recent studies have demonstrated that the decarboxylation of nitroacetic acid can be used to control the pH of aqueous solutions over time [8]. This time-programmable pH control occurs because the decarboxylation reaction generates nitromethane and carbon dioxide, with the latter forming carbonic acid in water [8]. This property has potential applications in pH-dependent dissipative systems that operate in aqueous environments [8].

For aryl-substituted nitroacetic acid derivatives, different decarboxylation conditions have been developed based on the electronic properties of the aryl groups [9]. Substrates with neutral or electron-poor aryl groups typically undergo decarboxylation under basic conditions followed by acidification, while electron-rich aryl derivatives require different treatment [9]. These methodologies have enabled the efficient conversion of 2-aryl-2-nitroacetates to aryl nitromethanes with improved yields compared to traditional approaches [9].

Industrial-Scale Production Challenges and Optimization

The industrial-scale production of nitroacetic acid presents numerous challenges that require careful optimization of process parameters to ensure efficiency, safety, and economic viability [17] [10]. These challenges span from raw material handling to reaction engineering and product isolation [10] [17].

One significant challenge in industrial production is the inherent instability of nitroacetic acid and its salts [7] [17]. The dipotassium salt of nitroacetic acid, a common intermediate in the synthesis process, has explosive properties that necessitate specialized handling procedures [7]. Traditional methods required drying this salt in vacuum desiccators and grinding it into fine powder, operations that pose considerable safety risks at industrial scale [7] [17].

Scale-up of reaction conditions represents another major challenge [10] [11]. The traditional synthesis requires precise temperature control to prevent the formation of byproducts, which becomes increasingly difficult as reaction volumes increase [1] [10]. Additionally, the exothermic nature of the nitration reaction demands effective heat management systems to prevent runaway reactions [10] [17].

Table 5: Industrial Production Challenges and Optimization Strategies

ChallengeImpactOptimization Strategy
Intermediate instabilitySafety hazards, yield lossContinuous processing to avoid isolation of unstable intermediates [7] [17]
Heat managementReaction control, safetyAdvanced reactor designs with improved heat transfer capabilities [10] [16]
Raw material costsEconomic viabilityProcess integration with upstream chloroacetic acid production [10] [16]
Environmental concernsRegulatory complianceCatalytic processes with reduced waste generation [17] [5]
Product purificationQuality control, yieldOptimized crystallization and distillation protocols [7] [17]

Recent innovations have focused on developing more sustainable and economically viable production methods [17]. The regulatory landscape surrounding nitroacetic acid production is complex and continually evolving, presenting significant compliance challenges for manufacturers [17]. Stricter environmental regulations have driven the development of greener production technologies with reduced waste generation and energy consumption [17] [5].

Continuous flow processing represents a promising approach for industrial-scale nitroacetic acid production [17]. This technology allows for better control of reaction parameters, improved safety through smaller reaction volumes, and enhanced process efficiency [17]. Additionally, continuous processing can eliminate the need to isolate unstable intermediates, thereby addressing one of the key safety concerns in traditional batch production [7] [17].

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

625-75-2

Wikipedia

Nitroacetic acid

Dates

Last modified: 07-20-2023

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